molecular formula C18H17F3N2O3S B2819786 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 899983-60-9

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2819786
CAS RN: 899983-60-9
M. Wt: 398.4
InChI Key: XDFRMDZAMWZPQN-UHFFFAOYSA-N
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The compound has been investigated for its utility in organic synthesis, particularly in catalytic processes . For example, the Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling showcases an environmentally benign method generating less odorous and more eco-friendly byproducts, indicating a potential for greener chemistry applications (Chengcai Xia et al., 2016).

Antimalarial and Antiviral Research

Further, its structural analogs have been explored for antimalarial and antiviral properties , with studies examining the reactivity and potential applications against diseases like COVID-19. Theoretical investigations and molecular docking studies highlight the significance of sulfonyl and quinolinyl moieties in enhancing antimalarial activity and binding affinity towards viral proteins, suggesting a pathway for the development of novel therapeutic agents (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Electrophysiological Activity

Notably, the compound's derivatives demonstrate electrophysiological activity , suggesting potential applications in developing selective agents for cardiac treatments. This is evidenced by the synthesis of N-substituted imidazolylbenzamides showing comparable potency to known selective class III agents in vitro, indicating the quinolinyl moiety's pivotal role in mediating this activity (T. K. Morgan et al., 1990).

Anticancer Research

Moreover, derivatives bearing quinoline and sulfonyl groups have been synthesized and assessed for anticancer properties . For instance, novel quinoline-3-carbaldehyde hydrazones exhibited pronounced cancer cell growth inhibitory effects, presenting a leading compound for further anticancer agent development (Martyna Korcz et al., 2018).

Neuroprotection and Ischemia

Additionally, quinoline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) , analogous in structure, serve as neuroprotectants against cerebral ischemia by inhibiting glutamate receptors, hinting at the broader neuroprotective potential of quinoline sulfonamides (M. Sheardown et al., 1990).

properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-9-3-5-12-11-15(7-8-16(12)23)22-17(24)13-4-2-6-14(10-13)18(19,20)21/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRMDZAMWZPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide

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